molecular formula C21H22O6 B053933 Sbmet CAS No. 114340-00-0

Sbmet

Cat. No. B053933
M. Wt: 370.4 g/mol
InChI Key: UYGBXGAZUCKDDV-SFHVURJKSA-N
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Description

Sbmet, also known as Sb-meso-tetraphenylporphyrin, is a metalloporphyrin compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique properties, which make it useful in a variety of different fields. In

Scientific Research Applications

Sbmet has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of Sbmet as a catalyst in organic synthesis reactions. This compound has been shown to be an effective catalyst for a variety of different reactions, including oxidation, reduction, and cycloaddition reactions.
In addition to its use as a catalyst, Sbmet has also been studied for its potential applications in photodynamic therapy (PDT). PDT is a type of cancer treatment that involves the use of photosensitizing agents to selectively target and destroy cancer cells. Sbmet has been shown to be an effective photosensitizer in PDT, making it a promising candidate for further research in this area.

Mechanism Of Action

The mechanism of action of Sbmet is complex and depends on the specific application. In organic synthesis reactions, Sbmet acts as a Lewis acid catalyst, promoting the formation of new chemical bonds. In PDT, Sbmet absorbs light energy and transfers it to nearby molecules, leading to the production of reactive oxygen species that can damage cancer cells.

Biochemical And Physiological Effects

Sbmet has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In organic synthesis reactions, Sbmet can promote the formation of new chemical bonds, leading to the production of new compounds. In PDT, Sbmet can selectively target and destroy cancer cells, leading to tumor regression.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Sbmet in lab experiments is its versatility. This compound can be used as a catalyst in a variety of different organic synthesis reactions, making it a valuable tool for synthetic chemists. In addition, Sbmet has shown promise as a photosensitizer in PDT, making it a potential candidate for cancer treatment.
However, there are also some limitations associated with the use of Sbmet in lab experiments. For example, this compound can be difficult to synthesize and purify, which can limit its availability for research. In addition, the mechanism of action of Sbmet can be complex and difficult to study, which can make it challenging to fully understand its potential applications.

Future Directions

There are many potential future directions for research involving Sbmet. One promising area of research involves the use of Sbmet as a catalyst in new types of organic synthesis reactions. In addition, further research is needed to fully understand the mechanism of action of Sbmet in PDT, which could lead to the development of more effective cancer treatments.
Overall, Sbmet is a promising compound with a wide range of potential applications in scientific research. By continuing to study and explore the properties of this compound, researchers can gain a better understanding of its potential uses and limitations, and ultimately develop new and innovative applications for this valuable tool.

properties

IUPAC Name

(2S)-5,7-dihydroxy-2-[3-hydroxy-4-methoxy-5-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O6/c1-11(2)4-5-12-6-13(7-17(25)21(12)26-3)18-10-16(24)20-15(23)8-14(22)9-19(20)27-18/h4,6-9,18,22-23,25H,5,10H2,1-3H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGBXGAZUCKDDV-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C(=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150708
Record name Sigmoidin B 3'-methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sbmet

CAS RN

114340-00-0
Record name Sigmoidin B 3'-methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114340000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sigmoidin B 3'-methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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